molecular formula C25H22N2O7 B11539796 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-methoxybenzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-methoxybenzoate

Cat. No.: B11539796
M. Wt: 462.4 g/mol
InChI Key: UBRLMPVCKSHDJT-VULFUBBASA-N
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Description

This compound, with the systematic name 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-methoxybenzoate , belongs to the class of 1,4-benzodioxin derivatives . Its molecular formula is C18H16N2O6 with a molecular weight of approximately 360.33 g/mol .

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and 3-methoxybenzoyl chloride in the presence of a base. The resulting product is the desired compound.

Reaction Conditions::
  • Reactants: 2,3-dihydro-1,4-benzodioxin-6-amine, 3-methoxybenzoyl chloride
  • Base: Typically an organic base like triethylamine (Et3N)
  • Solvent: Organic solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF)
  • Temperature: Room temperature or slightly elevated
  • Workup: Acidification and extraction

Industrial Production:: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. detailed industrial processes are proprietary and not widely disclosed.

Chemical Reactions Analysis

Reactions::

    Hydrolysis: The ester linkage in the compound can undergo hydrolysis under acidic or basic conditions.

    Aromatic Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Oxidation: Oxidation of the benzene rings or other moieties.

Common Reagents and Conditions::

    Hydrolysis: Acid (e.g., HCl) or base (e.g., NaOH)

    Aromatic Substitution: Lewis acids (e.g., AlCl) or nucleophiles (e.g., NaN)

    Reduction: Catalytic hydrogenation (e.g., Pd/C)

    Oxidation: Oxidizing agents (e.g., KMnO)

Major Products:: The specific products depend on the reaction conditions and substituents present. Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: Investigated as a potential drug candidate due to its structural features.

    Materials Science: Used in the synthesis of functional materials.

    Biological Studies: Studied for its interactions with biological targets.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar structural motifs include 1,4-benzodioxin derivatives and methoxybenzoates .

Properties

Molecular Formula

C25H22N2O7

Molecular Weight

462.4 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-methoxybenzoate

InChI

InChI=1S/C25H22N2O7/c1-30-18-7-5-6-17(13-18)25(29)34-21-11-10-16(12-22(21)31-2)14-26-27-24(28)23-15-32-19-8-3-4-9-20(19)33-23/h3-14,23H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

UBRLMPVCKSHDJT-VULFUBBASA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3COC4=CC=CC=C4O3)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3COC4=CC=CC=C4O3)OC

Origin of Product

United States

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